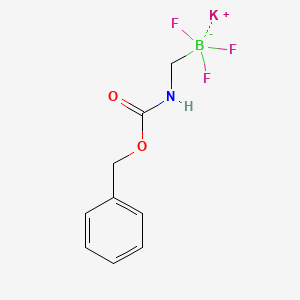
Potassium (benzyloxycarbonylamino)methyltrifluoroborate
Übersicht
Beschreibung
Potassium (benzyloxycarbonylamino)methyltrifluoroborate is a trifluoroborate salt with the molecular formula C9H10BF3KNO2 and a molecular weight of 271.08 g/mol. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (benzyloxycarbonylamino)methyltrifluoroborate typically involves the reaction of benzyloxycarbonylamino-methyl chloride with potassium trifluoroborate under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane at temperatures ranging from -20°C to 25°C.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction parameters to ensure purity and yield. The process may include purification steps such as recrystallization or column chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (benzyloxycarbonylamino)methyltrifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a boronic acid derivative.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in these reactions.
Conditions: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) and may require heating to facilitate the coupling process.
Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, Potassium (benzyloxycarbonylamino)methyltrifluoroborate is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is utilized in the development of bioconjugation techniques, where it helps in labeling biomolecules for imaging and diagnostic purposes.
Medicine: It plays a role in the synthesis of drug candidates, particularly in the development of new therapeutic agents.
Industry: In the materials science industry, this compound is used to create advanced materials with specific properties, such as polymers and electronic devices.
Wirkmechanismus
The mechanism by which Potassium (benzyloxycarbonylamino)methyltrifluoroborate exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily the organic substrates undergoing the coupling reaction.
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoroborate: A simpler boronic acid derivative used in similar cross-coupling reactions.
Benzyl chloroformate: A reagent used in the synthesis of benzyloxycarbonylamino derivatives.
Uniqueness: Potassium (benzyloxycarbonylamino)methyltrifluoroborate is unique in its ability to facilitate cross-coupling reactions with high efficiency and selectivity, making it a valuable tool in organic synthesis.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
potassium;trifluoro(phenylmethoxycarbonylaminomethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3NO2.K/c11-10(12,13)7-14-9(15)16-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZMXPMSHNTDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC(=O)OCC1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















